GPR35 Antagonism: Target Activity Contrasts with Pharmacologically Active Comparators
In a primary screening assay against the G-protein coupled receptor 35 (GPR35), the target compound 1904238-47-6 was profiled and found to be inactive as an antagonist [1]. This null result is a direct differentiating factor from known active GPR35 ligands, such as ML145 (CID 23646852), which exhibits an IC50 of 0.55 nM in β-arrestin recruitment assays, and the endogenous agonist kynurenic acid [2]. The inactivity of 1904238-47-6 confirms that despite its structural elaboration, it does not engage this specific GPCR target, a critical piece of selectivity data that prevents misapplication in GPR35-focused research.
| Evidence Dimension | GPR35 antagonism activity |
|---|---|
| Target Compound Data | Inactive (exact value not provided, classified as 'inactive' in primary assay) |
| Comparator Or Baseline | ML145: IC50 = 0.55 nM (GPR35 antagonist). Kynurenic acid: endogenous agonist. |
| Quantified Difference | From >0.55 nM activity to complete inactivity against the target. |
| Conditions | ECBD primary assay for GPR35 antagonism (specific assay protocol details are referenced in the ECBD database). |
Why This Matters
This data explicitly prevents the misapplication of the compound in GPR35-related studies and directs procurement towards other targets where its scaffold may be active.
- [1] European Chemical Biology Database (ECBD). Assay for EOS87504: GPR35 antagonism. URL: https://sildrug.ibb.waw.pl/ecbd/EOS87504/ View Source
- [2] Heynen-Genel, S. et al. (2010). ML145, a selective GPR35 antagonist with nanomolar potency. Probe Reports from the NIH Molecular Libraries Program. PubMed ID: 23658955. View Source
